

# DBCO-PEG4-Val-Cit-PAB-MMAF structure and properties

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## Compound of Interest

Compound Name: DBCO-PEG4-Val-Cit-PAB-MMAF

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An In-Depth Technical Guide to **DBCO-PEG4-Val-Cit-PAB-MMAF**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

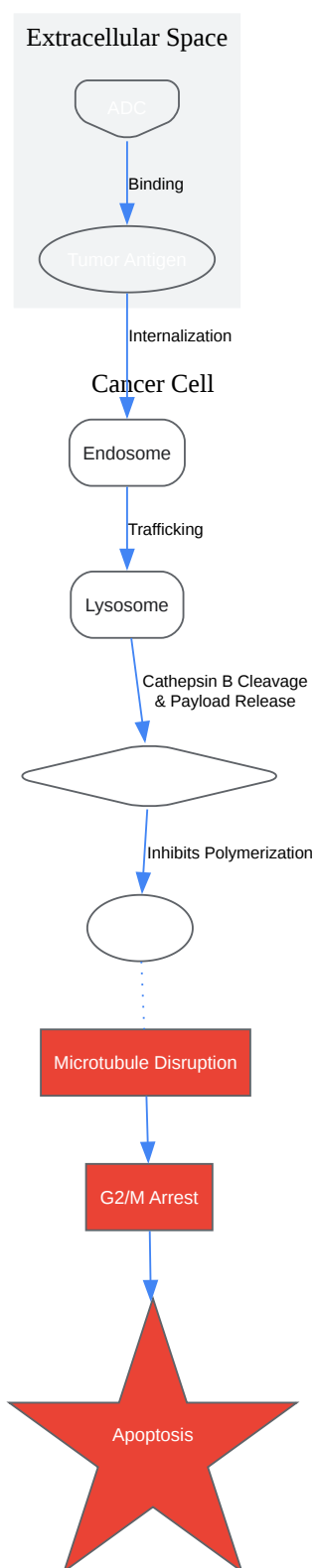
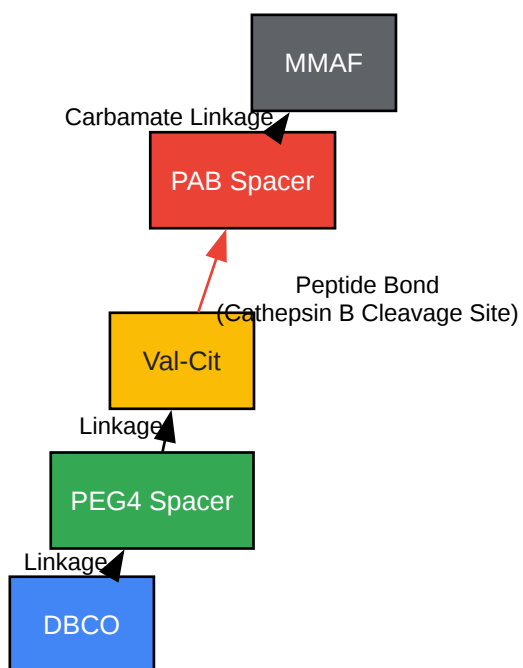
**DBCO-PEG4-Val-Cit-PAB-MMAF** is a pre-eminent antibody-drug conjugate (ADC) payload linker, meticulously engineered for targeted cancer therapy. This advanced system integrates a dibenzocyclooctyne (DBCO) group for bioorthogonal conjugation, a hydrophilic polyethylene glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker with a p-aminobenzyl carbamate (PAB) self-immolative spacer, and the potent antimitotic agent, monomethyl auristatin F (MMAF). This guide provides a comprehensive overview of its structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its application in research and drug development.

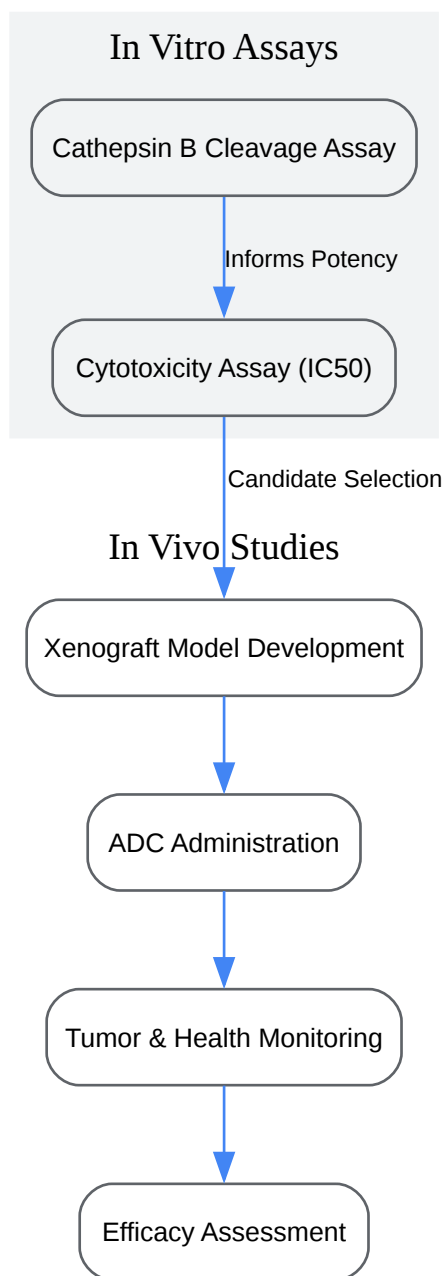
## Chemical Structure and Components

**DBCO-PEG4-Val-Cit-PAB-MMAF** is a complex molecule with distinct functional units, each contributing to its overall efficacy as an ADC component.

- **DBCO (Dibenzocyclooctyne):** This moiety enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This allows for the efficient and specific conjugation of the linker-payload to an azide-modified antibody under biocompatible conditions.

- **PEG4 (Polyethylene Glycol, 4 units):** The PEG4 spacer enhances aqueous solubility and reduces steric hindrance, which improves conjugation efficiency and the pharmacokinetic profile of the resulting ADC.
- **Val-Cit-PAB Linker:** This is a protease-cleavable linker. The dipeptide, valine-citrulline, is specifically recognized and cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells. This targeted cleavage ensures the selective release of the cytotoxic payload within the cancer cell. The PAB spacer then undergoes self-immolation to release the unmodified MMAF.
- **MMAF (Monomethyl Auristatin F):** MMAF is a potent synthetic antineoplastic agent and a tubulin polymerization inhibitor. Its high cytotoxicity is harnessed for targeted cell killing when delivered as part of an ADC.





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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)